molecular formula C10H16O4 B13699532 2-methylcyclopropane-1-carboxylic acid

2-methylcyclopropane-1-carboxylic acid

Cat. No.: B13699532
M. Wt: 200.23 g/mol
InChI Key: XHSPQJDGJAFEGM-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a carboxylic acid group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . Another method involves the use of Grignard reagents in cobalt-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique cyclopropane ring structure imparts significant strain, making it highly reactive. This reactivity allows it to participate in various chemical reactions, including those involving carbenes and carbenoids . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical pathways.

Comparison with Similar Compounds

2-Methylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/2C5H8O2/c2*1-3-2-4(3)5(6)7/h2*3-4H,2H2,1H3,(H,6,7)

InChI Key

XHSPQJDGJAFEGM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)O.CC1CC1C(=O)O

Origin of Product

United States

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